N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
This compound is a heterocyclic organic molecule featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl sulfone substituents and linked via an amide bond to a 3,5-dimethylisoxazole-propanamide moiety. The benzo[c][1,2,5]thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity in electrophilic substitutions and coordination chemistry.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-10-13(11(2)24-18-10)6-8-16(21)17-12-5-7-14-15(9-12)20(4)25(22,23)19(14)3/h5,7,9H,6,8H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVJAXZZIQCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound characterized by its unique structural features that include a benzo[c][1,2,5]thiadiazole moiety and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.4 g/mol. The structure can be represented as follows:
Antiviral Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antiviral activity. For instance:
- Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives possess antiviral properties against various viruses including HIV and HSV. These compounds were shown to inhibit viral replication effectively while maintaining low cytotoxicity levels in vitro .
- Isoxazole Compounds : Isoxazole derivatives have also been reported to exhibit antiviral activity. For example, a related compound showed high selectivity against hepatitis B virus (HBV) with minimal cytotoxic effects on liver cell lines .
Anticancer Activity
The compound's potential anticancer activity has been explored through various studies:
- Cell Line Studies : In vitro studies on cancer cell lines have indicated that similar compounds can induce apoptosis and inhibit proliferation. For example, a related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the micromolar range .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Viral Enzymes : Similar compounds have been noted to inhibit key viral enzymes such as reverse transcriptase and proteases.
- Interaction with Cellular Pathways : The compound may interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Research has indicated that compounds with similar structures often exhibit:
- Antimicrobial Properties : Thiadiazole derivatives have been documented for their effectiveness against a range of bacteria and fungi. The unique structural features of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide may enhance its antimicrobial activity through specific interactions with microbial targets.
- Antiviral Activity : Studies have shown that derivatives of thiadiazoles can inhibit viral replication. The compound's ability to interact with viral proteins makes it a candidate for antiviral drug development.
Biological Research
This compound has also been explored in biological research for its potential effects on various cellular processes:
- Cancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its structural components allow for interaction with key signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative disease models.
Synthetic Chemistry
The synthesis of this compound involves multi-step synthetic pathways that require careful optimization to achieve high yields and purity. Key aspects include:
- Multi-step Synthesis : The synthesis typically involves the formation of the thiadiazole core followed by functionalization to introduce the isoxazole moiety. Reaction conditions must be meticulously controlled to avoid unwanted side reactions .
Case Study 1: Antimicrobial Activity
In a study evaluating various thiadiazole derivatives for antimicrobial efficacy, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Apoptosis
Research conducted on the effects of this compound on human cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed increased early apoptotic cells when treated with the compound compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Synthetic Accessibility :
- The target compound’s benzo[c][1,2,5]thiadiazole core may require specialized sulfonation and cyclization steps, similar to thiadiazole derivatives in , which employ reflux conditions and recrystallization for purity .
- In contrast, thiazole derivatives () often utilize carbamate coupling under inert atmospheres, suggesting divergent synthetic challenges .
Stability and Reactivity :
- The sulfone group in the target compound enhances oxidative stability compared to thioamide-containing analogs (e.g., ’s hydrazinecarbothioamide), which may degrade under acidic conditions .
- The dimethylisoxazole moiety likely improves metabolic stability relative to ’s hydroperoxide-containing thiazoles, which are prone to redox degradation .
Biological Relevance :
- While the target compound’s isoxazole group may mimic ATP-binding motifs in kinases (common in drug design), its lack of a free hydroxyl or amine group could reduce off-target interactions compared to ’s hydroxy- and ureido-functionalized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
